3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- The compound 2,6-Dibutyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione, a complex imidazole derivative, is involved in various synthesis processes. It serves as a precursor or intermediate in the synthesis of purine analogs, which are significant in medicinal chemistry and drug design (Alves, Proença, & Booth, 1994).
Structural Exploration and Spectral Analysis
- The compound is used in structural exploration and spectral analysis studies. Research has been conducted to synthesize, characterize, and analyze its structure using various methods like X-ray diffraction and DFT calculations (Prasad et al., 2018).
Application in Marine Natural Products
- This compound is also relevant in the field of marine natural products. Purine alkaloids similar to this compound have been isolated from marine organisms like the South China Sea gorgonian Subergorgia suberosa, indicating its potential in the discovery of new natural products (Qi, Zhang, & Huang, 2008).
Role in Synthetic Chemistry
- In synthetic chemistry, it's involved in the development of various derivatives. For instance, its structural analogs have been synthesized and tested for activities like antimycotic properties, highlighting its role in creating new synthetic compounds (Heeres & van Cutsem, 1981).
Theoretical Mechanistic Studies
- Theoretical mechanistic studies involving this compound or its derivatives help in understanding chemical processes like formation via pyrolysis and silica-catalyzed processes, contributing to broader chemical knowledge (Contreras‐Torres & Basiuk, 2006).
Novel Compound Formation
- Research on 2,6-Dibutyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione and related structures leads to the novel formation of condensed tricyclic imidazoles, showcasing its potential in creating new molecular structures (Mitsuhashi et al., 1982).
Properties
IUPAC Name |
2,6-dibutyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-4-6-13-25-17(16-11-9-8-10-12-16)15-27-18-19(23-21(25)27)24(3)22(29)26(20(18)28)14-7-5-2/h8-12,15H,4-7,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZOKEDWPVJIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCCC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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